molecular formula C24H23N5O4 B2524388 N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-N2-(4-nitrophenyl)oxalamide CAS No. 906159-07-7

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-N2-(4-nitrophenyl)oxalamide

Cat. No.: B2524388
CAS No.: 906159-07-7
M. Wt: 445.479
InChI Key: GIUXCELRYASYJM-UHFFFAOYSA-N
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Description

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-N2-(4-nitrophenyl)oxalamide is a synthetic organic compound provided for research purposes. Its molecular architecture incorporates several pharmaceutically relevant motifs, suggesting potential for diverse investigative applications. The core structure contains a 3,4-dihydroisoquinoline group, a heterocyclic scaffold frequently explored in medicinal chemistry for its potential to interact with biological targets . This moiety is linked via an oxalamide functional group, a moiety known for its ability to act as a bridging unit and participate in hydrogen bonding, to a 4-nitrophenylaniline derivative . The presence of both a basic pyridin-3-yl group and an electron-deficient 4-nitrophenyl group within the same molecule creates a unique electronic and steric profile. This makes the compound a candidate for research in areas such as small-molecule probe development, structure-activity relationship (SAR) studies, and as a potential intermediate for the synthesis of more complex molecules. Researchers may find it valuable for investigating protein-ligand interactions or as a building block in chemical biology. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-ylethyl]-N'-(4-nitrophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O4/c30-23(24(31)27-20-7-9-21(10-8-20)29(32)33)26-15-22(18-6-3-12-25-14-18)28-13-11-17-4-1-2-5-19(17)16-28/h1-10,12,14,22H,11,13,15-16H2,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUXCELRYASYJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-N2-(4-nitrophenyl)oxalamide can typically be achieved through multi-step organic reactions. The initial step often involves the formation of the 3,4-dihydroisoquinoline moiety, followed by the introduction of the pyridin-3-yl group. Subsequent steps include the formation of the oxalamide linkage with the 4-nitrophenyl group under appropriate reaction conditions such as the use of a base like triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis routes with optimized reaction conditions for yield and purity. The process usually entails automated sequential addition of reagents, controlled temperatures, and reaction environments to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroisoquinoline moiety.

  • Reduction: Reduction reactions may target the nitro group to form amines.

  • Substitution: The compound may participate in various nucleophilic or electrophilic substitution reactions depending on the reactive sites present.

Common Reagents and Conditions

  • Oxidation Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction Reagents: Reducing agents like lithium aluminium hydride or hydrogenation catalysts.

  • Substitution Reagents: Varies based on the specific substitution reaction, often involving bases or acids as catalysts.

Major Products

The major products formed from these reactions largely depend on the reagents and conditions used, but typical transformations include amines from nitro group reductions or oxidized isoquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-N2-(4-nitrophenyl)oxalamide is often used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is investigated for its potential biochemical activity, including enzyme inhibition or receptor binding due to the presence of pharmacophores in its structure.

Medicine

Pharmacologically, oxalamides are studied for their therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.

Industry

Industrially, this compound could be explored for its utility in material science or as a precursor in the synthesis of specialized polymers or advanced materials.

Mechanism of Action

The mechanism by which N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-N2-(4-nitrophenyl)oxalamide exerts its effects is closely related to its molecular structure. The dihydroisoquinoline and pyridine groups allow for potential interactions with various biological targets, including enzymes and receptors. Pathways involved may include inhibition of specific enzymes or modulation of receptor activities, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Key Variations

The following table summarizes structural analogues and their distinguishing features:

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties/Inferences Reference ID
Target Compound 3,4-dihydroisoquinolinyl, pyridin-3-yl, 4-nitrophenyl Not provided Rigid aromatic system; nitro group enhances electron-withdrawing effects.
N1-(2-Carboxyphenyl)-N2-(3-nitrophenyl)oxalamide (4e) 2-carboxyphenyl, 3-nitrophenyl Not provided Carboxylic acid improves hydrophilicity; nitro at meta-position may alter reactivity.
N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) 2,4-dimethoxybenzyl, pyridin-2-yl Not provided Lipophilic dimethoxy groups; pyridin-2-yl may affect receptor binding (umami agonist activity).
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide 3,4-dihydroisoquinolinyl, thiophen-3-yl, 4-methoxybenzyl Not provided Thiophene’s sulfur atom increases polarizability; methoxy group enhances solubility.
N1-(2-(4-methylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(4-nitrophenyl)oxalamide 4-methylpiperazinyl, pyridin-3-yl, 4-nitrophenyl 412.4 Piperazine’s flexibility may improve membrane permeability; nitro group retained.

Analysis of Structural and Functional Differences

Dihydroisoquinoline vs. Replacement of pyridin-3-yl with pyridin-2-yl (as in S336) alters spatial orientation, which could influence binding affinity to targets like the TAS1R1/TAS1R3 umami receptor .

Nitro Group Positioning and Electronic Effects The 4-nitrophenyl group in the target compound and its piperazine analogue is strongly electron-withdrawing, which may stabilize charge-transfer complexes or affect metabolic stability.

Thiophene vs. Pyridine Substitution

  • The thiophen-3-yl analogue replaces pyridin-3-yl with a sulfur-containing heterocycle. Thiophene’s lower electronegativity compared to pyridine may reduce dipole moments, impacting solubility and intermolecular interactions .

Functional Group Contributions to Solubility

  • The carboxylic acid in compound 4e significantly increases hydrophilicity, making it more suitable for aqueous formulations compared to the nitro-dominated target compound .
  • Methoxy groups (e.g., in S336 and the thiophene analogue) enhance lipophilicity, which could improve blood-brain barrier penetration but reduce water solubility .

Biological Activity

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-N2-(4-nitrophenyl)oxalamide is a complex organic compound that belongs to the class of oxalamides. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The unique structural features of this compound, including the presence of isoquinoline and pyridine moieties, suggest a range of possible interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C21H24N4O3C_{21}H_{24}N_{4}O_{3}, with a molecular weight of approximately 368.45 g/mol. The compound features multiple functional groups that may contribute to its biological activity.

PropertyValue
Molecular FormulaC21H24N4O3C_{21}H_{24}N_{4}O_{3}
Molecular Weight368.45 g/mol
CAS Number904271-86-9

Biological Activity

Recent research has explored the biological activity of compounds similar to this compound. Key findings include:

  • Anti-inflammatory Activity : Compounds containing isoquinoline structures have been shown to inhibit inflammatory pathways, potentially reducing cytokine release in macrophages.
  • Antimicrobial Properties : Pyridine-containing compounds have demonstrated effectiveness against various bacterial strains, suggesting that this compound may also possess antimicrobial properties.

Case Studies

A few relevant studies highlight the biological effects of similar compounds:

  • Study on Isoquinoline Derivatives : A study published in Molecules demonstrated that isoquinoline derivatives could significantly inhibit IL-1β release in LPS/ATP-stimulated human macrophages, indicating anti-inflammatory potential (Table 1) .
    CompoundIL-1β Inhibition (%)Concentration (µM)
    Compound A35 ± 510
    Compound B50 ± 1020
  • Antimicrobial Activity : Research on pyridine derivatives reported broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting that similar structural motifs in this compound could yield comparable results .

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